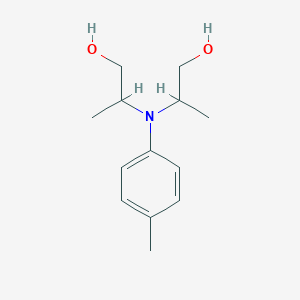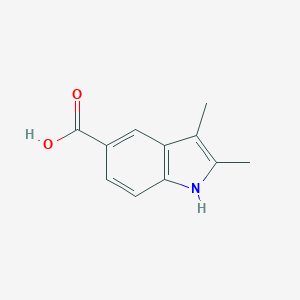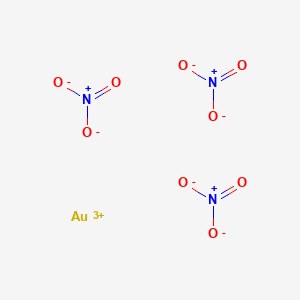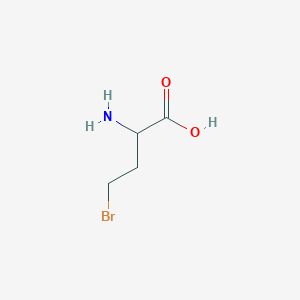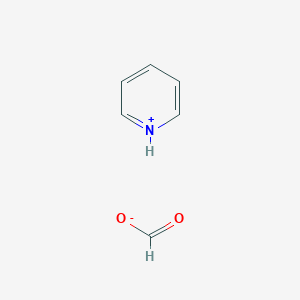![molecular formula C9H17N B077444 (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane CAS No. 13218-09-2](/img/structure/B77444.png)
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane, commonly known as DMABCO, is a bicyclic organic compound that has been extensively researched in the field of organic chemistry. DMABCO is a chiral compound, which means that it exists in two enantiomeric forms, namely (2R,6S)-DMABCO and (2S,6R)-DMABCO. The former enantiomer is the one that has been studied extensively due to its interesting stereochemistry and its potential applications in various fields.
Scientific Research Applications
DMABCO has been extensively studied in the field of organic chemistry due to its unique stereochemistry and its potential applications in various fields. DMABCO has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various natural products. DMABCO has also been studied for its potential applications in drug discovery, as it has been shown to exhibit biological activity against various targets.
Mechanism Of Action
The mechanism of action of DMABCO is not well understood, but it is believed to involve the formation of a complex with the target molecule. The stereochemistry of DMABCO plays a crucial role in its mechanism of action, as the ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-enantiomer has been shown to exhibit different biological activity compared to the (2S,6R)-enantiomer.
Biochemical And Physiological Effects
DMABCO has been shown to exhibit biological activity against various targets, including enzymes, receptors, and ion channels. DMABCO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. DMABCO has also been shown to exhibit activity against the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neuronal excitability.
Advantages And Limitations For Lab Experiments
DMABCO has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. DMABCO also has a well-defined stereochemistry, which makes it a useful chiral auxiliary in asymmetric synthesis. However, DMABCO also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on DMABCO, including its potential applications in drug discovery and its use as a chiral auxiliary in asymmetric synthesis. DMABCO could also be studied for its potential applications in materials science, as it has been shown to exhibit interesting physical properties. Additionally, further research could be done to elucidate the mechanism of action of DMABCO and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO is a multi-step process that involves the reaction of a bicyclic ketone with an amine. The most common method for the synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO involves the reaction of 2,5-norbornadiene-2,5-dicarboxylic acid with methylamine in the presence of a catalyst such as triethylamine. The reaction leads to the formation of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO as a white crystalline solid with a melting point of 136-138°C.
properties
CAS RN |
13218-09-2 |
|---|---|
Product Name |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-5-9-3-4-10(7)8(2)6-9/h7-9H,3-6H2,1-2H3/t7-,8+,9? |
InChI Key |
IMXCYDBCCRSUJB-JVHMLUBASA-N |
Isomeric SMILES |
C[C@@H]1CC2CCN1[C@H](C2)C |
SMILES |
CC1CC2CCN1C(C2)C |
Canonical SMILES |
CC1CC2CCN1C(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




